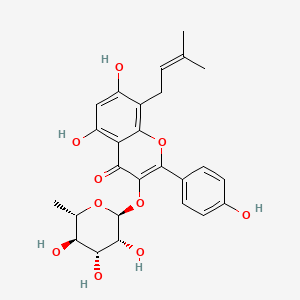

baohuoside II

Description

a flavonol glycoside from the aerial parts of Epimedium acuminatum

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-11(2)4-9-15-16(28)10-17(29)18-20(31)25(36-26-22(33)21(32)19(30)12(3)34-26)23(35-24(15)18)13-5-7-14(27)8-6-13/h4-8,10,12,19,21-22,26-30,32-33H,9H2,1-3H3/t12-,19-,21+,22+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLMLWBOUPDPQF-GULSFEPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203945 | |

| Record name | Baohuoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55395-07-8 | |

| Record name | Baohuoside II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055395078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baohuoside II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Baohuoside II: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baohuoside II is a flavonoid, a class of secondary metabolites found in plants, that has garnered interest within the scientific community for its potential pharmacological activities. Structurally, it is a glycoside of icaritin. Like other flavonoids, it is being investigated for its therapeutic potential. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known biological activities and associated signaling pathways.

Natural Sources of this compound

This compound is predominantly found in various species of the genus Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo in traditional Chinese medicine. These plants are the primary natural sources for the isolation of this compound. Species that have been identified as containing this compound include:

-

Epimedium brevicornu Maxim.[1]

-

Epimedium koreanum Nakai[1]

-

Epimedium pubescens[1]

-

Epimedium grandiflorum[1]

-

Epimedium sagittatum[2]

This compound exists in these plants alongside other structurally related flavonoids, most notably icariin and baohuoside I. Baohuoside I is the direct metabolic precursor to this compound, differing by a single methyl group. Due to the relatively low natural abundance of this compound, methods often focus on its production from the more prevalent icariin.

Extraction and Preparation Methodologies

The extraction of this compound from its natural plant sources can be approached through direct solvent extraction or, more efficiently, through the enzymatic conversion of more abundant precursors like icariin.

General Solvent Extraction

A common initial step for isolating flavonoids from Epimedium involves a solid-liquid extraction process. The general workflow includes crushing the dried plant material to increase the surface area, followed by extraction with an organic solvent.

Enzymatic Synthesis from Icariin

Given the low concentrations of this compound in Epimedium species, a more practical and higher-yield approach is the enzymatic hydrolysis of icariin. Icariin is one of the most abundant flavonoids in these plants. The conversion is typically achieved using the enzyme β-glucosidase, which selectively cleaves the glucose moiety from icariin to yield baohuoside I (also known as icariside II). A subsequent demethylation step would yield this compound. This biotransformation is highly efficient and can be optimized for large-scale production.

The following table summarizes key quantitative parameters for the enzymatic conversion of icariin to baohuoside I, which is structurally very similar to this compound and serves as a model for its production.

| Parameter | Value | Reference |

| Starting Material | Icariin | |

| Enzyme | β-glucosidase | |

| Temperature | 50°C | |

| pH | 6.0 | |

| Buffer System | 0.2 M Disodium hydrogen phosphate & Citric acid | |

| Substrate/Enzyme Ratio | 1:1 | |

| Reaction Time | 5 hours | |

| Yield | 95.5 mg from 200 mg icariin | |

| Purity of Product | 99.1% |

Experimental Protocols

General Flavonoid Extraction from Epimedium

This protocol outlines a general procedure for the extraction of a flavonoid-rich fraction from Epimedium plant material.

-

Material Preparation: Dry the aerial parts of the Epimedium plant and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material in 90% ethanol at room temperature for 24-48 hours. The solid-to-liquid ratio can be optimized, but a common starting point is 1:10 (w/v).

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Fractionation: The resulting crude extract can be further purified using techniques like column chromatography over macroporous resin or silica gel to isolate specific flavonoid glycosides.

Enzymatic Conversion of Icariin to Baohuoside I

This protocol details the biotransformation of icariin to baohuoside I, a key step in producing this compound's immediate precursor.

-

Substrate Preparation: Dissolve 200 mg of purified icariin in the reaction buffer.

-

Enzymatic Reaction: Add β-glucosidase to the icariin solution at a 1:1 mass ratio.

-

Incubation: Maintain the reaction mixture at 50°C in a pH 6.0 buffer for 5 hours with gentle agitation.

-

Reaction Termination and Product Isolation: Stop the reaction by adding a solvent like ethyl acetate to extract the product. The product can then be purified by recrystallization or chromatography.

Quantitative Analysis by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantitative analysis of this compound in an extract.

-

Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm × 150 mm, 2.7 μm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Detection: UV detector at an appropriate wavelength (e.g., 270 nm) or a mass spectrometer for higher sensitivity and specificity.

-

-

Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve.

Visualizing Workflows and Pathways

Experimental Workflow: Extraction and Preparation

The following diagram illustrates the general workflow for the extraction of flavonoids from Epimedium and the subsequent enzymatic preparation of baohuoside I.

References

baohuoside II chemical structure and synthesis

An In-depth Technical Guide to Baohuoside II: Chemical Structure and Synthesis

Introduction

This compound is a flavonoid, specifically a flavonol glycoside, naturally occurring in plants of the Epimedium genus, a key herb in traditional Chinese medicine. It is structurally related to other significant bioactive flavonoids found in Epimedium, such as Baohuoside I and Icariside II. This document provides a comprehensive technical overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by a flavonoid backbone composed of two phenyl rings and a heterocyclic ring, with a rhamnose sugar moiety attached. The precise arrangement of hydroxyl and prenyl groups contributes to its biological activity.

The key structural and chemical properties of this compound are summarized in the table below.

| Property | Data | Reference(s) |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [1][2] |

| Synonyms | Icarisoside A | [2][3][4] |

| CAS Number | 55395-07-8 | |

| Molecular Formula | C₂₆H₂₈O₁₀ | |

| Molecular Weight | 500.49 g/mol | |

| Canonical SMILES | CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O)O)C4=CC=C(C=C4)O)O)O)O | |

| InChIKey | RPLMLWBOUPDPQF-GULSFEPBSA-N |

Spectroscopic Data

Structural elucidation and identification of this compound are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific peak assignments require access to raw spectral data, the following table outlines the expected data.

| Spectroscopic Technique | Description |

| ¹H-NMR | Proton NMR spectra are used to identify the hydrogen atoms in the molecule, revealing information about the aromatic, prenyl, and sugar moieties. |

| ¹³C-NMR | Carbon NMR spectra provide information on the carbon skeleton of the flavonoid and the attached sugar unit. |

| Mass Spectrometry (MS) | ESI-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the molecular formula. |

Synthesis of this compound

This compound can be obtained through two primary routes: extraction and purification from its natural source, Epimedium, or via enzymatic synthesis, which offers a more controlled and potentially scalable alternative.

Isolation from Natural Sources

This compound is a constituent of various Epimedium species. The conventional method for obtaining it involves extraction from the plant material followed by multi-step chromatographic purification. High-performance techniques such as High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (prep-HPLC) are essential for isolating the compound with high purity.

Enzymatic Synthesis

Recent advancements have enabled the biosynthesis of this compound using a one-pot, multi-enzyme system. This method provides a sustainable and environmentally friendly alternative to chemical synthesis or extraction from potentially limited plant resources. The process starts from the readily available flavonoid, kaempferide.

The enzymatic cascade involves three key enzymes:

-

SfFPT (8-prenyltransferase): Catalyzes the crucial C-8 prenylation of the flavonoid backbone.

-

EpRhS (Rhamnosyl-transferase): Involved in the glycosylation process.

-

EpPF3RT (Flavonoid-3-O-rhamnosyltransferase): Specifically attaches the rhamnose sugar to the C-3 position of the flavonoid core.

Experimental Protocols

Protocol 1: General Method for Isolation and Purification from Epimedium

This protocol is a generalized procedure based on established methods for flavonoid isolation.

-

Extraction:

-

Air-dried and powdered aerial parts of an Epimedium species are extracted exhaustively with 70-95% ethanol or methanol at room temperature or under reflux.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The n-butanol fraction, typically enriched with flavonoid glycosides, is collected and evaporated to dryness.

-

-

Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography, such as Medium-Pressure Liquid Chromatography (MPLC) over a C18 stationary phase, using a gradient of methanol in water to obtain semi-purified fractions.

-

Fractions containing this compound are identified by analytical HPLC and pooled.

-

Further purification is achieved using High-Speed Counter-Current Chromatography (HSCCC) with a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water).

-

Final purification to >98% purity is performed using preparative HPLC on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.

-

-

Identification:

-

The structure of the purified compound is confirmed by MS and NMR spectroscopy.

-

Protocol 2: One-Pot Multi-Enzyme Synthesis of this compound

This protocol is based on the enzymatic synthesis method described in the literature.

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., phosphate buffer) at the optimal pH for the enzyme cocktail (typically around pH 7.0-8.0).

-

In a reaction vessel, combine the following components:

-

Kaempferide (substrate)

-

Dimethylallyl pyrophosphate (DMAPP) (prenyl donor)

-

UDP-glucose (UDP-Glu) and cofactors (NADPH, NAD⁺)

-

Magnesium chloride (Mg²⁺)

-

Purified enzymes: SfFPT, EpRhS, and EpPF3RT.

-

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a sufficient duration (e.g., 12-24 hours) with gentle agitation.

-

-

Reaction Monitoring and Termination:

-

Monitor the formation of this compound periodically using analytical HPLC-MS.

-

Once the reaction reaches completion or equilibrium, terminate it by adding an organic solvent like ethyl acetate or by heat inactivation.

-

-

Purification:

-

Extract the product from the reaction mixture using ethyl acetate.

-

Evaporate the organic solvent and purify the resulting solid using preparative HPLC as described in Protocol 1 to isolate pure this compound.

-

Conclusion

This compound is a structurally defined flavonoid with significant biological interest. While traditionally obtained through laborious extraction and purification from Epimedium plants, modern enzymatic synthesis presents a highly specific and sustainable alternative for its production. The detailed structural information and established synthesis protocols provided in this guide serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

References

- 1. scienceopen.com [scienceopen.com]

- 2. rsc.org [rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

Baohuoside II: A Technical Guide to its Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Baohuoside II, also known as Icariside II, is a flavonol glycoside primarily derived from plants of the Epimedium genus, commonly used in Traditional Chinese Medicine.[1][2] Emerging evidence has highlighted its potent anticancer activities across a variety of malignancies.[3][4] This technical document provides an in-depth analysis of the molecular mechanisms through which this compound exerts its oncostatic effects. It acts as a multi-target agent, modulating a complex network of signaling pathways to induce apoptosis, trigger cell cycle arrest, and inhibit metastasis. Key mechanisms include the generation of reactive oxygen species (ROS), suppression of pro-survival pathways such as PI3K/Akt/mTOR and STAT3, and activation of stress-related pathways like MAPK/JNK. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways to facilitate further research and drug development efforts.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating malignant cells. This compound has been shown to induce apoptosis in a wide range of cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

Intrinsic (Mitochondrial) Pathway

The primary apoptotic mechanism of this compound involves the intrinsic pathway, initiated by intracellular stress.

-

ROS Generation: this compound treatment leads to a significant over-production of intracellular Reactive Oxygen Species (ROS). This oxidative stress is a key upstream event that triggers the mitochondrial cascade.

-

Mitochondrial Dysfunction: The increase in ROS leads to the dissipation of the mitochondrial membrane potential (MMP).

-

Modulation of Bcl-2 Family Proteins: It alters the balance of pro- and anti-apoptotic proteins, significantly increasing the Bax/Bcl-2 ratio, which promotes mitochondrial outer membrane permeabilization.

-

Cytochrome c Release and Apoptosome Formation: This leads to the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3. Activated caspase-3 cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.

Extrinsic (Death Receptor) Pathway

In some cancer models, this compound has also been shown to activate the extrinsic pathway, which involves the upregulation of Fas and its ligand (FasL), leading to the activation of caspase-8.

Quantitative Data: Apoptosis Induction

| Cancer Cell Line | Concentration | Effect | Reference |

| U251 (Glioma) | 20-80 µM | Dose-dependent increase in apoptosis; increased Bax, cleaved caspase-3, cleaved caspase-8; decreased Bcl-2. | |

| A549 (NSCLC) | 5-20 µM | Increased Bax/Bcl-2 ratio, cytochrome c release, caspase-3 & -9 activation. | |

| A375 (Melanoma) | 10-40 µM | Induced ROS-p38-p53 signaling-mediated apoptosis. | |

| PC-3 (Prostate) | Not specified | Promoted TUNEL-positive apoptosis. |

Cell Cycle Arrest

This compound impedes cancer cell proliferation by inducing arrest at critical checkpoints of the cell cycle, primarily the G0/G1 and G2/M phases. This prevents cells from dividing and propagating.

Molecular Mechanism of Cell Cycle Arrest

The arrest is mediated by the modulation of key cell cycle regulatory proteins. In breast cancer cells, this compound was found to induce G2/M phase arrest by:

-

Down-regulating the expression of Cdc25C, Cdc2, Cyclin A, and Cyclin B1.

-

Up-regulating the expression of the cyclin-dependent kinase inhibitor p21/WAF1.

In A375 melanoma cells, treatment resulted in both G0/G1 and G2/M phase arrest.

Quantitative Data: Cell Cycle Distribution

| Cancer Cell Line | Concentration | Phase of Arrest | Observed Changes | Reference |

| A375 (Melanoma) | Not specified | G0/G1 and G2/M | Accumulation of cells in G0/G1 and G2/M phases. | |

| MCF-7, MDA-MB-231 (Breast) | Not specified | G2/M | Increased cell population in G2/M phase. | |

| Gastric Cancer Cells | Not specified | Not specified | Induced cell cycle arrest. |

Modulation of Core Signaling Pathways

This compound's anticancer effects are underpinned by its ability to modulate multiple dysregulated signaling pathways crucial for tumor growth and survival.

Inhibition of PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivity is a hallmark of many cancers. This compound effectively inhibits this pathway. In glioma cells, it was shown to:

-

Increase the phosphorylation of AMPKα1 (p-AMPKα1), an upstream inhibitor of mTOR.

-

Decrease the phosphorylation of mTOR (p-mTOR) and its downstream effector S6 Kinase (p-S6K).

This inhibition blocks pro-survival signals, thereby promoting apoptosis.

Activation of ROS-Mediated MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway regulates diverse cellular functions, including proliferation, differentiation, and apoptosis. This compound-induced ROS production serves as an upstream activator of the stress-activated MAPK cascades, particularly p38 MAPK and JNK. In A549 lung cancer cells, the apoptotic effect of this compound was found to be dependent on the activation of these ROS downstream effectors. The use of specific inhibitors for p38 (SB203580) and JNK (SP600125) almost completely abrogated the apoptotic effects, confirming the critical role of this pathway.

Other Targeted Pathways

-

STAT3 Pathway: this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key oncogenic transcription factor. This leads to the reduced expression of its downstream anti-apoptotic target, survivin.

-

NF-κB Pathway: The NF-κB pathway is a critical mediator of inflammation and cell survival. This compound has been shown to reduce signaling through this pathway, contributing to its anti-proliferative effects.

-

Wnt/β-catenin Pathway: In gastric cancer, this compound was found to inhibit tumorigenicity by suppressing the Wnt/β-catenin signaling pathway.

Quantitative Data: Signaling Pathway Modulation

| Cancer Cell Line | Pathway | Effect | Reference |

| U251 (Glioma) | mTOR | ↓ p-mTOR, ↓ p-S6K, ↑ p-AMPKα1 | |

| A375 (Melanoma) | STAT3 | ↓ p-STAT3, ↓ survivin | |

| A431 (Carcinoma) | MAPK/ERK | ↓ p-ERK (via inhibition of EGFR signaling) | |

| A549 (NSCLC) | MAPK | ↑ p-p38, ↑ p-JNK |

Inhibition of Metastasis and Angiogenesis

Metastasis is the primary cause of cancer-related mortality. This compound demonstrates significant potential in inhibiting this multi-step process.

Anti-Metastatic Mechanisms

-

Inhibition of Migration and Invasion: Functional studies show that this compound significantly inhibits the migration and invasion of breast and cervical cancer cells.

-

Downregulation of MMPs: It reduces the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for degrading the extracellular matrix to allow cell invasion.

-

Modulation of the Tumor Microenvironment: In breast cancer, this compound suppresses the M2 polarization of tumor-associated macrophages (TAMs) and attenuates their secretion of CXCL1, a chemokine that promotes metastasis.

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been shown to inhibit angiogenesis by repressing the expression of vascular endothelial growth factor (VEGF).

Quantitative Data: In Vivo Antitumor Efficacy

| Cancer Model | Animal | Dose & Route | Duration | Results | Reference |

| Hepatocellular Carcinoma | Nude Mice | 25 mg/kg/day (intragastric) | 30 days | Significant reduction in tumor volume and weight; ↓ MMP-2, MMP-9, Bcl-2; ↑ Bax. | |

| Glioma | Nude Mice | Not specified | Not specified | Demonstrated anti-glioma effect in vivo. |

Role in Autophagy

Autophagy is a cellular degradation process that can have a dual, context-dependent role in cancer, acting as either a pro-survival or pro-death mechanism. The role of this compound in modulating autophagy is complex. Some studies report that it can trigger autophagy as part of its therapeutic effect. However, in U251 glioma cells, this compound was found to induce apoptosis without affecting autophagy, as indicated by the lack of change in the levels of key autophagy markers LC3 and p62. This suggests the specific autophagic response may be cell-type dependent.

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.

-

Treatment: Treat cells with varying concentrations of this compound for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Apoptosis Detection (Annexin V-FITC/PI Staining)

-

Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with this compound for the desired time.

-

Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (PI Staining)

-

Cell Preparation: Treat cells with this compound, harvest, and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.

References

Baohuoside II: A Technical Guide to its Anti-inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Baohuoside II, a flavonoid glycoside, has garnered interest for its potential therapeutic properties. While research specifically detailing its anti-inflammatory mechanisms is emerging, evidence from structurally similar compounds and preliminary studies suggests a significant modulatory role in key inflammatory signaling cascades. This technical guide synthesizes the current understanding of this compound's impact on inflammatory pathways, provides available quantitative data, details relevant experimental protocols, and visualizes the core signaling networks. Given the limited direct research on this compound, this guide also extrapolates potential mechanisms based on the well-documented activities of its close analogue, Baohuoside I (Icariside II), particularly concerning the NF-κB and NLRP3 inflammasome pathways.

Core Anti-inflammatory Signaling Pathways

Based on current literature, the anti-inflammatory effects of this compound and its analogues are likely mediated through the modulation of the following key signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: This pathway is a central regulator of inflammation.[1][2] Inhibition of NF-κB activation can suppress the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Studies on the closely related Baohuoside I have demonstrated significant inhibition of the NF-κB signaling pathway.[3]

-

NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Baohuoside I has been shown to suppress the activation of the NLRP3 inflammasome.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family (including p38, JNK, and ERK) plays a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. Many flavonoids are known to modulate MAPK signaling.

-

PI3K/Akt Signaling Pathway: This pathway is involved in regulating cellular processes such as cell survival, proliferation, and inflammation. Its role in macrophage polarization and the inflammatory response is well-established.

Quantitative Data

Currently, specific quantitative data on the anti-inflammatory effects of this compound is limited. The following tables summarize available data from a study investigating the cytotoxic effects of this compound in HL-7702 and HepG2 cells, which provides insights into its impact on markers related to cellular stress and damage.

Table 1: Effect of this compound on Cell Injury Markers

| Concentration (µg/mL) | Cell Line | LDH Release (% of Control) | AST Release (% of Control) |

| 2 | HL-7702 | No significant change | No significant change |

| 7.5 | HL-7702 | No significant change | No significant change |

| 36 | HL-7702 | Significant increase | No significant change |

| 2 | HepG2 | No significant change | No significant change |

| 7.5 | HepG2 | No significant change | No significant change |

| 36 | HepG2 | No significant change | No significant change |

Data extrapolated from a cytotoxicity study. The increase in LDH release at high concentrations in HL-7702 cells suggests potential cytotoxicity at these levels.

Table 2: Effect of this compound on Oxidative Stress Markers

| Concentration (µg/mL) | Cell Line | SOD Activity (% of Control) | MDA Level (% of Control) |

| 36 | HL-7702 | Significant decrease | Significant increase |

| 36 | HepG2 | Significant decrease | Significant increase |

Data extrapolated from a cytotoxicity study. The decrease in SOD activity and increase in MDA levels at high concentrations suggest an induction of oxidative stress at these doses.

Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP)

| Concentration (µg/mL) | Cell Line | MMP Level (% of Control) |

| 2 | HL-7702 | No significant change |

| 7.5 | HL-7702 | Significant decrease |

| 36 | HL-7702 | Significant decrease |

| 2 | HepG2 | Significant decrease |

| 7.5 | HepG2 | Significant decrease |

| 36 | HepG2 | Significant decrease |

Data extrapolated from a cytotoxicity study. The decrease in MMP suggests an effect on mitochondrial integrity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to investigating the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Assays

3.1.1. Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, a process analogous to protein denaturation in inflammation.

-

Materials: Bovine Serum Albumin (BSA), Phosphate Buffered Saline (PBS, pH 6.4), this compound, Diclofenac Sodium (standard drug), UV-Visible Spectrophotometer.

-

Procedure:

-

Prepare a 0.5% w/v solution of BSA in PBS.

-

Prepare various concentrations of this compound and Diclofenac Sodium in a suitable solvent (e.g., DMSO).

-

The reaction mixture consists of 0.5 mL of BSA solution and 0.1 mL of the test compound solution.

-

The control consists of 0.5 mL of BSA solution and 0.1 mL of the vehicle.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by incubating at 70°C for 5 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

-

3.1.2. Red Blood Cell (RBC) Membrane Stabilization Assay

This assay evaluates the ability of a compound to stabilize RBC membranes against hypotonicity-induced lysis, which is a measure of its anti-inflammatory activity.

-

Materials: Fresh human blood, Alsever's solution, Isotonic saline (0.85% NaCl), Hypotonic saline (0.25% NaCl), this compound, Diclofenac Sodium, Centrifuge, UV-Visible Spectrophotometer.

-

Procedure:

-

Collect fresh human blood and mix with an equal volume of Alsever's solution.

-

Centrifuge at 3000 rpm for 10 minutes and wash the pellet with isotonic saline. Repeat the washing three times.

-

Prepare a 10% v/v suspension of RBCs in isotonic saline.

-

The reaction mixture consists of 1 mL of the test compound solution (various concentrations) and 1 mL of the RBC suspension.

-

The control consists of 1 mL of vehicle and 1 mL of the RBC suspension.

-

Incubate the mixtures at 37°C for 30 minutes.

-

Add 2 mL of hypotonic saline to induce hemolysis.

-

Incubate at 37°C for 30 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

-

Calculate the percentage of membrane stabilization using the formula: % Protection = [1 - (Absorbance of Test Sample / Absorbance of Control)] * 100

-

Cell-Based Assays

3.2.1. Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophages), THP-1 (human monocytes, differentiated into macrophages with PMA), or primary macrophages.

-

Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment:

-

Seed cells in appropriate culture plates.

-

Pre-treat cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Induce inflammation by stimulating with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).

-

3.2.2. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

-

Materials: Commercial ELISA kits for TNF-α and IL-6, cell culture supernatants from treated and control cells, microplate reader.

-

Procedure:

-

Follow the manufacturer's instructions provided with the specific ELISA kit.

-

Typically, this involves adding standards and samples to antibody-coated microplate wells.

-

Incubate to allow the cytokine to bind to the immobilized antibody.

-

Wash the wells to remove unbound substances.

-

Add a biotin-conjugated detection antibody specific for the cytokine.

-

Incubate and wash.

-

Add streptavidin-HRP conjugate.

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

-

3.2.3. Western Blot Analysis for Signaling Pathway Proteins

This protocol allows for the detection and quantification of key proteins and their phosphorylated forms in inflammatory signaling pathways (e.g., p-IκBα, p-p65, p-p38, p-Akt).

-

Materials: Cell lysates from treated and control cells, RIPA buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF or nitrocellulose membranes, primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate, imaging system.

-

Procedure:

-

Protein Extraction: Lyse cells with RIPA buffer, quantify protein concentration.

-

SDS-PAGE: Separate proteins by electrophoresis on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: NF-κB Signaling Pathway and Potential Inhibition by this compound.

Caption: NLRP3 Inflammasome Pathway and Potential Inhibition by this compound.

Experimental Workflow Diagrams

Caption: General Experimental Workflow for ELISA.

Caption: General Experimental Workflow for Western Blotting.

Conclusion and Future Directions

While direct evidence for the anti-inflammatory signaling pathways of this compound is still in its early stages, the available data from cytotoxicity studies and the well-established mechanisms of the structurally similar Baohuoside I provide a strong foundation for future research. The inhibitory potential of this compound on the NF-κB and NLRP3 inflammasome pathways warrants further investigation. Future studies should focus on elucidating the precise molecular targets of this compound within these and other inflammatory cascades, such as the MAPK and PI3K/Akt pathways. Comprehensive in vitro and in vivo studies are necessary to quantify its effects on inflammatory mediator production and to establish its therapeutic potential for inflammatory diseases. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to systematically explore the anti-inflammatory properties of this compound.

References

- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Baohuoside I suppresses the NLRP3 inflammasome activation via targeting GPER to fight against Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Neuroprotective Effects of Icariside II

Introduction

While the neuroprotective effects of Baohuoside II in vitro are not documented in existing scientific literature, extensive research has been conducted on a closely related flavonoid glycoside, Icariside II (ICS II). Both compounds are derived from the medicinal herb Epimedium. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Icariside II, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways. The findings presented here offer valuable insights for researchers, scientists, and drug development professionals working in the field of neuroprotection.

Icariside II has demonstrated significant therapeutic potential in various in vitro models of neurodegenerative diseases, including those for Parkinson's and Alzheimer's disease.[1] Its neuroprotective mechanisms are multifaceted, primarily involving the mitigation of oxidative stress, reduction of neuroinflammation, and inhibition of neuronal apoptosis.[1][2]

Quantitative Data on the Neuroprotective Effects of Icariside II

The neuroprotective efficacy of Icariside II has been quantified in several in vitro studies. The following tables summarize the key findings, focusing on its impact on cell viability, apoptosis, and mitochondrial function in neuronal cell lines subjected to neurotoxic insults.

Table 1: Effect of Icariside II on Cell Viability in MPP+-Induced SK-N-SH Cells

| Treatment Group | Concentration of Icariside II (µM) | Cell Viability (%) |

| Control | 0 | 100 |

| MPP+ (2 mM) | 0 | ~50% (inferred) |

| MPP+ + Icariside II | 12.5 | Increased |

| MPP+ + Icariside II | 25 | Increased |

| MPP+ + Icariside II | 50 | Increased |

Note: The study demonstrated a significant, dose-dependent increase in cell viability with Icariside II treatment in MPP+-induced SK-N-SH cells, a common in vitro model for Parkinson's disease.[1]

Table 2: Modulation of Apoptosis-Related Proteins by Icariside II in Amyloid-β-Induced Neuroinflammation and Apoptosis

| Treatment Group | Key Molecular Changes |

| Amyloid-β | Elevated Bax/Bcl-2 ratio, Increased Caspase-3 activation |

| Amyloid-β + Icariside II | Attenuated Bax/Bcl-2 ratio elevation, Reduced Caspase-3 activation |

Note: This data indicates that Icariside II can suppress the apoptotic cascade initiated by amyloid-β, a key pathological hallmark of Alzheimer's disease.[2]

Table 3: Effect of Icariside II on Mitochondrial Function in MPP+-Induced SK-N-SH Cells

| Treatment Group | Key Mitochondrial Parameters |

| MPP+ (2 mM) | Mitochondrial dysfunction |

| MPP+ + Icariside II | Alleviation of mitochondrial dysfunction |

Note: Icariside II was found to restore mitochondrial function in neuronal cells exposed to the neurotoxin MPP+.

Experimental Protocols

This section details the methodologies for key experiments cited in the studies on Icariside II's neuroprotective effects.

Cell Culture and Treatment for In Vitro Parkinson's Disease Model

-

Cell Line: Human neuroblastoma SK-N-SH cells.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO2 incubator.

-

Induction of Neurotoxicity: To establish an in vitro model of Parkinson's disease, SK-N-SH cells are pre-treated with 2 mM of 1-methyl-4-phenylpyridinium (MPP+) for 24 hours at 37°C.

-

Icariside II Treatment: Following MPP+ induction, the cells are treated with varying concentrations of Icariside II (e.g., 0, 12.5, 25, and 50 µM) for 24 hours at 37°C.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

-

Procedure:

-

Seed SK-N-SH cells in 96-well plates.

-

After treatment with MPP+ and/or Icariside II, add MTT solution to each well and incubate for a specified period (e.g., 4 hours).

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Western Blot Analysis for Protein Expression

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific binding of antibodies.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Nrf2, HDAC2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Oxygen-Glucose Deprivation (OGD) Model for Ischemic Stroke

-

Cell Type: Primary astrocytes.

-

Procedure:

-

Culture primary astrocytes in appropriate media.

-

To induce ischemic conditions, replace the normal culture medium with a glucose-free medium.

-

Place the cells in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specified duration to simulate oxygen deprivation.

-

Following OGD, return the cells to normal culture conditions to simulate reperfusion.

-

Assess cell injury and the effects of Icariside II preconditioning.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of Icariside II are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

References

- 1. Icariside II protects dopaminergic neurons from 1‑methyl‑4‑phenylpyridinium‑induced neurotoxicity by downregulating HDAC2 to restore mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Baohuoside II: A Technical Guide to Solubility and Biological Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Baohuoside II, a flavonoid with significant therapeutic potential. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from its structurally similar analog, Baohuoside I, to provide valuable insights for researchers. Furthermore, this guide details relevant biological signaling pathways potentially modulated by this compound and outlines a comprehensive experimental protocol for determining its thermodynamic solubility.

Solubility of this compound

Precise quantitative solubility data for this compound in common laboratory solvents remains largely unpublished in peer-reviewed literature. However, the structural similarity between Baohuoside I and this compound, differing only by a single methoxy group, allows for reasonable solubility estimations based on available data for Baohuoside I. It is crucial to note that these values should be considered as approximations for this compound and experimental verification is highly recommended.

One study has noted the use of this compound in a medium containing 0.5% (v/v) Dimethyl Sulfoxide (DMSO), indicating some level of solubility in aqueous solutions with a co-solvent[1].

Table 1: Solubility of Baohuoside I (as a proxy for this compound) in Various Solvents

| Solvent | Reported Solubility of Baohuoside I | Data Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 32 mg/mL | MedchemExpress[2] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | GlpBio[3] |

| Dimethylformamide (DMF) | 10 mg/mL | GlpBio[3] |

| Ethanol | 0.5 mg/mL | GlpBio[3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.1 mg/mL | GlpBio |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This section outlines a detailed methodology for determining the thermodynamic (equilibrium) solubility of this compound, a crucial parameter for drug development.

Objective: To determine the maximum concentration of this compound that can dissolve in a specific solvent at equilibrium.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., DMSO, Ethanol, Water, PBS)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator on an orbital shaker or rotator.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. This step is critical to avoid aspirating any solid particles.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, expressed in units such as mg/mL or µg/mL, based on the measured concentration and the dilution factor.

-

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Biological Signaling Pathways

This compound, and its close analog Baohuoside I (also known as Icariside II), have been shown to exert their biological effects by modulating various intracellular signaling pathways. Studies on Baohuoside I suggest its involvement in pathways that regulate cell proliferation, apoptosis, and inflammation. Given the structural and observed functional similarities, these pathways are likely relevant to the mechanism of action of this compound.

Diagram 2: Potential Signaling Pathways Modulated by this compound

Caption: Overview of potential signaling pathways.

Diagram 3: Apoptosis Induction via Reactive Oxygen Species (ROS)

Caption: ROS-mediated apoptosis pathway.

This technical guide serves as a foundational resource for researchers working with this compound. While the provided solubility data for Baohuoside I offers a useful starting point, it is imperative to experimentally determine the precise solubility of this compound in the specific solvent systems relevant to your research. The outlined signaling pathways, largely inferred from studies on Baohuoside I, provide a framework for investigating the molecular mechanisms of this compound.

References

Baohuoside II: A Technical Guide to its Stability, Degradation, and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baohuoside II, a flavonoid glycoside, has garnered interest within the scientific community for its potential therapeutic applications. As with any compound under investigation for pharmaceutical development, a thorough understanding of its stability and degradation profile is paramount. This technical guide provides a comprehensive overview of the current knowledge on the stability and degradation of this compound, alongside an exploration of the signaling pathways it is known to modulate. Due to the limited availability of direct stability studies on this compound, this guide also incorporates data on the closely related and often interchangeably named compound, icariside II (also known as baohuoside I), and general principles of flavonoid stability to provide a broader context.

Stability and Degradation of this compound

In the absence of direct quantitative data from forced degradation studies on this compound, this section will focus on its known metabolic degradation and general stability considerations for flavonoids.

Metabolic Degradation

The primary route of degradation for glycosidic flavonoids like this compound in a biological system is through enzymatic hydrolysis. In vivo and in vitro studies on the structurally similar compound icariside II (baohuoside I) have shown that it can be transformed by the removal of its sugar moieties.[2][3][4] This biotransformation is a critical aspect of its pharmacokinetics and bioavailability.[2]

Experimental Protocols for Stability and Degradation Studies

While specific protocols for this compound are not available, the following section outlines a general experimental workflow for conducting forced degradation studies on a flavonoid compound, based on established principles and regulatory guidelines. This can serve as a foundational methodology for researchers designing stability-indicating studies for this compound.

General Forced Degradation Protocol

A systematic approach to forced degradation studies is crucial to identify potential degradation products and establish the intrinsic stability of a molecule.

References

- 1. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Icariside II: natural occurrence, biotransformation, pharmacological activity, synthetic modification, pharmacokinetics, and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of icariside II from icariin by enzymatic hydrolysis method - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Landscape of Baohuoside II: A Technical Guide to Novel Target Discovery

For Immediate Release

Shanghai, China – November 25, 2025 – In the intricate world of drug discovery, the identification of novel biological targets is a critical step in understanding a compound's mechanism of action and unlocking its therapeutic potential. Baohuoside II, a flavonoid glycoside also known as Icariside II, has garnered significant attention for its diverse pharmacological activities, particularly its anti-cancer properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and known targets of this compound, offering a roadmap for future investigations into its novel biological interactions.

Core Findings: A Multi-Targeted Approach to Cancer Therapy

This compound exerts its biological effects by modulating a complex network of signaling pathways. Extensive research has identified several key molecular targets and pathways that are central to its mechanism of action. These include the inhibition of phosphodiesterase 5 (PDE5), the mammalian target of rapamycin (mTOR), and the C-X-C chemokine receptor type 4 (CXCR4). Furthermore, this compound has been shown to influence critical cellular processes through the regulation of the PI3K/Akt/mTOR, MAPK/ERK, and JAK2-STAT3 signaling cascades.[1] Its pro-apoptotic and anti-inflammatory effects are mediated through the generation of reactive oxygen species (ROS) and the modulation of inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (Icariside II) across various studies, providing a clear comparison of its efficacy in different contexts.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Lung Cancer | 25.1 | 24 | [2] |

| A549 | Lung Cancer | 11.5 | 48 | [2] |

| A549 | Lung Cancer | 9.6 | 72 | [2] |

| HeLa | Cervical Cancer | - | - | [3] |

| HuH-7 | Hepatocellular Carcinoma | - | - | |

| HepG2 | Hepatocellular Carcinoma | - | - | |

| MDA-MB-231 | Breast Cancer | - | - | |

| MTT | Pheochromocytoma | - | - |

Note: Specific IC50 values for some cell lines were mentioned as being determined but not explicitly stated in the reviewed abstracts.

Table 2: Effect of Icariside II on Protein and mRNA Expression

| Target | Model System | Treatment | Change in Expression | Reference |

| TNF-α (protein & mRNA) | Aβ-injected rats | 20 mg/kg Icariside II | ↓ | |

| IL-1β (protein & mRNA) | Aβ-injected rats | 20 mg/kg Icariside II | ↓ | |

| COX-2 (protein & mRNA) | Aβ-injected rats | 20 mg/kg Icariside II | ↓ | |

| iNOS (protein & mRNA) | Aβ-injected rats | 20 mg/kg Icariside II | ↓ | |

| Bax/Bcl-2 ratio | Aβ-injected rats | 20 mg/kg Icariside II | ↑ | |

| Caspase-3 activation | Aβ-injected rats | 20 mg/kg Icariside II | ↑ | |

| MMP-2/9 | HCC nude mice xenografts | 25 mg/kg/day Icariside II | ↓ | |

| CXCR4 | HeLa and MDA-MB-231 cells | Icariside II | ↓ | |

| p-Akt | - | Icariside II | ↓ | |

| NF-κB | - | Icariside II | ↓ | |

| GSK-3β | - | Icariside II | ↓ | |

| E-cadherin | Lung Cancer Cells | Icariside II | ↑ | |

| N-cadherin | Lung Cancer Cells | Icariside II | ↓ | |

| Vimentin | Lung Cancer Cells | Icariside II | ↓ |

Experimental Protocols for Target Discovery and Validation

To facilitate further research into the novel biological targets of this compound, this section provides detailed methodologies for key experiments.

Affinity Chromatography for Target Pull-Down

This method is designed to isolate and identify proteins that directly bind to this compound.

-

Probe Synthesis: Chemically modify this compound to incorporate a linker arm and a reactive group (e.g., N-hydroxysuccinimide ester) for immobilization, or a tag such as biotin for affinity capture. It is crucial to ensure that the modification does not sterically hinder the active site of this compound.

-

Immobilization: Covalently couple the modified this compound to a solid support matrix, such as agarose or magnetic beads.

-

Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest under non-denaturing conditions to preserve protein structure and interactions.

-

Affinity Binding: Incubate the immobilized this compound with the cell lysate to allow for the binding of target proteins.

-

Washing: Thoroughly wash the matrix to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the matrix using a competitive ligand, changing buffer conditions (e.g., pH or salt concentration), or a denaturing agent.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Proteomics-Based Target Identification (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful technique to identify drug targets in a cellular context by measuring changes in protein thermal stability upon ligand binding.

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature point using quantitative mass spectrometry (e.g., using tandem mass tags - TMT).

-

Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature in the presence of this compound, indicating a direct binding interaction.

Western Blotting for Target Validation

This technique is used to validate the effect of this compound on the expression or phosphorylation status of a specific target protein identified through screening methods.

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified duration. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Assay for mTOR Inhibition

This assay directly measures the inhibitory effect of this compound on the kinase activity of mTOR.

-

Reaction Setup: In a microplate, combine recombinant mTOR enzyme, a specific substrate (e.g., a peptide containing the phosphorylation site of a known mTOR substrate), and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound or a known mTOR inhibitor (positive control) to the reaction wells.

-

Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescent assay.

-

IC50 Determination: Plot the percentage of inhibition against the this compound concentration and calculate the IC50 value.

Visualizing the Molecular Pathways and Workflows

To provide a clearer understanding of the complex biological processes influenced by this compound and the experimental approaches to their discovery, the following diagrams have been generated using Graphviz.

Conclusion and Future Directions

This compound is a promising natural product with a complex pharmacology that affects multiple key signaling pathways implicated in cancer and other diseases. The methodologies outlined in this guide provide a robust framework for the continued exploration of its molecular targets. Future research should focus on utilizing these techniques to deconstruct the complete target profile of this compound, including the identification of potential off-target effects. A deeper understanding of its molecular interactions will be instrumental in the rational design of more potent and selective derivatives, ultimately paving the way for its clinical application.

References

- 1. Icariside II, a Broad-Spectrum Anti-cancer Agent, Reverses Beta-Amyloid-Induced Cognitive Impairment through Reducing Inflammation and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Icariside II facilitates the differentiation of ADSCs to schwann cells and restores erectile dysfunction through regulation of miR-33/GDNF axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers [frontiersin.org]

baohuoside II regulation of NF-κB signaling pathway

An In-depth Technical Guide on the Regulation of the NF-κB Signaling Pathway by Baohuoside II

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a flavonoid glycoside derived from the traditional Chinese medicinal herb Herba Epimedii, has garnered interest for its potential therapeutic properties, including its anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanism of action by which this compound regulates the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal mediator of the inflammatory response. While direct and extensive research on this compound's interaction with the NF-κB pathway is emerging, this document extrapolates from the significant body of evidence available for its close structural analog, baohuoside I (icariside II), and other related flavonoids. This guide offers detailed experimental protocols, quantitative data from relevant studies, and visual representations of the signaling cascades to support further research and drug development efforts in the field of inflammation.

Introduction to this compound and the NF-κB Signaling Pathway

This compound is a flavonoid, a class of polyphenolic compounds widely recognized for their antioxidant and anti-inflammatory activities. It is structurally similar to baohuoside I (icariside II), another major bioactive component of Herba Epimedii. The NF-κB family of transcription factors are central regulators of inflammation, immunity, cell proliferation, and survival.[1] In unstimulated cells, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, primarily IκBα.[1]

Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of signaling events is initiated, leading to the activation of the IκB kinase (IKK) complex.[2] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, allowing the p65/p50 heterodimer to translocate into the nucleus.[3] Once in the nucleus, NF-κB binds to specific κB sites in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Proposed Mechanism of this compound in NF-κB Pathway Regulation

Based on studies of the closely related flavonoid, baohuoside I, it is proposed that this compound exerts its anti-inflammatory effects primarily by inhibiting key steps in the canonical NF-κB signaling pathway. The primary points of intervention are likely the inhibition of IKK activity, which in turn prevents the phosphorylation and subsequent degradation of IκBα. By stabilizing the NF-κB/IκBα complex in the cytoplasm, this compound effectively blocks the nuclear translocation of the active p65 subunit, thereby downregulating the expression of NF-κB-dependent pro-inflammatory genes.

Figure 1. Proposed mechanism of this compound on the NF-κB signaling pathway.

Quantitative Data on the Effects of this compound and Related Compounds

While specific quantitative data for this compound's direct inhibition of the NF-κB pathway is limited, studies on its effects on cellular markers of inflammation and cytotoxicity provide valuable insights. The following table summarizes key findings from in vitro studies. It is important to note that much of the direct NF-κB inhibitory data comes from studies on the closely related baohuoside I.

| Compound | Cell Line | Treatment/Stimulus | Parameter Measured | Concentration/Dose | Result | Reference |

| This compound | HL-7702 (human liver cells) | This compound | Lactate Dehydrogenase (LDH) Release | 36 µg/mL | Significant increase (p < 0.005) | |

| This compound | HL-7702 & HepG2 | This compound | Superoxide Dismutase (SOD) Activity | 36 µg/mL | Significant decrease (p < 0.005) | |

| This compound | HL-7702 & HepG2 | This compound | Malondialdehyde (MDA) Level | 36 µg/mL | Significant increase (p < 0.005) | |

| Baohuoside I (Icariside II) | Primary rat astrocytes | LPS (1 µg/mL) | TNF-α, IL-1β, iNOS, COX-2 | 5, 10, 20 µM | Dose-dependent mitigation | |

| Baohuoside I (Icariside II) | Primary rat astrocytes | LPS (1 µg/mL) | IκB-α degradation | 5, 10, 20 µM | Inhibited | |

| Baohuoside I (Icariside II) | Primary rat astrocytes | LPS (1 µg/mL) | NF-κB activation | 5, 10, 20 µM | Inhibited |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of compounds like this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line is commonly used for in vitro inflammation studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine production).

-

Harvest the cells or culture supernatant for downstream analysis.

-

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for detecting the phosphorylation and degradation of key NF-κB pathway proteins.

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for:

-

Phospho-IKKα/β

-

IKKα/β

-

Phospho-IκBα

-

IκBα

-

Phospho-p65

-

p65

-

β-actin or GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Figure 2. Experimental workflow for Western Blot analysis.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

-

Cell Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Treatment and Stimulation:

-

After 24 hours of transfection, pre-treat the cells with this compound for 1-2 hours.

-

Stimulate the cells with TNF-α (10-20 ng/mL) or LPS (1 µg/mL) for 6-8 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the fold change in NF-κB activity relative to the unstimulated control.

In Vivo Animal Models of Inflammation

-

LPS-Induced Endotoxemia Model:

-

Acclimatize mice (e.g., C57BL/6) for at least one week.

-

Administer this compound orally or via intraperitoneal (IP) injection at various doses for a specified period.

-

Induce systemic inflammation by injecting LPS (e.g., 5-10 mg/kg) intraperitoneally.

-

Collect blood and tissues at different time points to measure cytokine levels (e.g., TNF-α, IL-6) and assess organ damage.

-

-

Collagen-Induced Arthritis (CIA) Model:

-

Immunize susceptible strains of mice (e.g., DBA/1) with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).

-

Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days later.

-

Begin treatment with this compound at the onset of arthritis symptoms.

-

Monitor disease progression by scoring paw swelling and redness.

-

At the end of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion.

-

Conclusion and Future Directions

While direct evidence for this compound's regulation of the NF-κB signaling pathway is still developing, the substantial data on its structural analog, baohuoside I, and other flavonoids, strongly suggests a mechanism involving the inhibition of IKK activation, stabilization of IκBα, and subsequent prevention of p65 nuclear translocation. This guide provides a foundational framework for researchers and drug developers interested in the anti-inflammatory potential of this compound.

Future research should focus on:

-

Conducting in-depth in vitro studies to directly quantify the inhibitory effects of this compound on IKK activity and the phosphorylation of IκBα and p65.

-

Performing comprehensive in vivo studies using animal models of inflammation to validate the anti-inflammatory efficacy of this compound and confirm its mechanism of action on the NF-κB pathway in a physiological context.

-

Investigating the pharmacokinetic and pharmacodynamic properties of this compound to assess its potential as a therapeutic agent.

By elucidating the precise molecular mechanisms of this compound, the scientific community can better evaluate its potential for the development of novel anti-inflammatory therapies.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

Baohuoside II and Its Interaction with Protein Kinases: A Technical Overview

Baohuoside II, a flavonoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. Its mechanism of action often involves the modulation of various intracellular signaling pathways that are crucial for cell growth, proliferation, and survival. This technical guide provides an in-depth analysis of the interaction between this compound and key protein kinases, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades it affects. This document is intended for researchers, scientists, and professionals in the field of drug development.